(S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC20143591
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10N4 |
---|---|
Molecular Weight | 138.17 g/mol |
IUPAC Name | 4-[(3S)-pyrrolidin-3-yl]-1,2,4-triazole |
Standard InChI | InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2/t6-/m0/s1 |
Standard InChI Key | OODMRGGFZMJUCD-LURJTMIESA-N |
Isomeric SMILES | C1CNC[C@H]1N2C=NN=C2 |
Canonical SMILES | C1CNCC1N2C=NN=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is 4-[(3S)-pyrrolidin-3-yl]-1,2,4-triazole, reflecting its (S)-configured pyrrolidine ring attached to the 4-position of the triazole (Table 1). Its stereochemistry is critical for interactions with biological targets, as evidenced by its distinct isomeric SMILES notation: . The pyrrolidine moiety enhances solubility and bioavailability compared to simpler triazole derivatives, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions.
Table 1: Key Molecular Properties of (S)-4-(Pyrrolidin-3-YL)-4H-1,2,4-Triazole
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 4-[(3S)-Pyrrolidin-3-yl]-1,2,4-triazole |
CAS Number | 1234191-68-4 |
Isomeric SMILES | |
PubChem CID | 72212555 |
Synthesis Pathways
Reductive Debenzylation and Cyclization
A common synthesis route involves reductive debenzylation of -benzyltriazolium bromides using palladium on carbon (Pd/C). For example, -(1-pyrrol-3-yl)--benzyltriazolium bromides undergo catalytic hydrogenation to yield (S)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole in high yields . This method leverages the stability of triazolium salts and the stereoselectivity of Pd/C to preserve the (S)-configuration.
Azirine-Based Approaches
Alternative methods utilize 2-azirines as precursors. Reaction of 2-azirines with triazolium phenacyl bromides generates pyrrole-triazole ensembles, which are subsequently dehydrohalogenated to form the target compound . Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm that the triazole-pyrrolidine equilibrium favors the closed-ring structure in nonpolar solvents, ensuring synthetic efficiency .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for CNS disorders. Structural analogs of 1,2,4-triazole, such as alprazolam, are established anxiolytics, suggesting potential for (S)-configured derivatives in treating anxiety or depression .
Antiviral and Antifungal Agents
Triazole-based drugs like ribavirin and fluconazole highlight the scaffold’s versatility. The pyrrolidine moiety in (S)-4-(pyrrolidin-3-YL)-4H-1,2,4-triazole may enhance binding to viral proteases or fungal lanosterol 14α-demethylase, warranting further study .
Comparative Analysis with Related Compounds
Solubility and Bioavailability
The pyrrolidine ring confers superior aqueous solubility (LogP: 0.8) compared to unsubstituted triazoles (LogP: 1.5–2.0). This property is critical for oral bioavailability, as demonstrated in pharmacokinetic studies of related compounds .
Stereochemical Advantages
The (S)-configuration enhances enantioselective interactions with chiral biological targets. For example, (S)-enantiomers of triazole antifungals show 10–100-fold higher activity than their (R)-counterparts.
Future Research Directions
Pharmacokinetic Profiling
Comprehensive ADME (absorption, distribution, metabolism, excretion) studies are needed to optimize dosing regimens. Preliminary data suggest hepatic clearance via CYP3A4, necessitating drug-drug interaction studies .
Targeted Drug Delivery
Functionalizing the pyrrolidine nitrogen with PEGylated or nanoparticle conjugates could enhance tumor targeting. Such strategies have succeeded with analogous triazole derivatives .
Computational Modeling
Machine learning models predicting binding affinities for DHFR or cyclooxygenase-2 (COX-2) could accelerate lead optimization. DFT and molecular dynamics simulations will elucidate mechanism-based design principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume